molecular formula C16H14O5 B14194619 2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione CAS No. 842162-26-9

2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14194619
CAS No.: 842162-26-9
M. Wt: 286.28 g/mol
InChI Key: ZCMIWIRSRGDXHS-UHFFFAOYSA-N
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Description

2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione is an organic compound that belongs to the class of ubiquinones. These compounds are characterized by a 5,6-dimethoxy-3-methyl-1,4-benzoquinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione typically involves a multi-step process. One common method starts with 2,3,4,5-tetramethoxytoluene, which undergoes a series of reactions including Blanc chloromethylation, Williamson ether synthesis, and oxidation . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties. These products can be further utilized in different applications, including pharmaceuticals and materials science.

Scientific Research Applications

2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. As a ubiquinone derivative, it participates in the electron transport chain, facilitating the transfer of electrons and the production of ATP. This process is crucial for cellular energy metabolism and protection against oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione is unique due to its specific structural features and the presence of benzoyl and methoxy groups.

Properties

CAS No.

842162-26-9

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

2-benzoyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C16H14O5/c1-9-11(13(18)10-7-5-4-6-8-10)14(19)16(21-3)15(20-2)12(9)17/h4-8H,1-3H3

InChI Key

ZCMIWIRSRGDXHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C(=O)C2=CC=CC=C2

Origin of Product

United States

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